Precise control of drug loading and release of an NSAID–polymer conjugate for long term osteoarthritis intra-articular drug delivery†
Journal of Materials Chemistry B Pub Date: 2017-07-24 DOI: 10.1039/C7TB01518F
Abstract
A facile synthesis method of polymer diclofenac conjugates (PDCs) based on biocompatible polyurethane chemistry that provides a high drug loading and offers a high degree of control over diclofenac (DCF) release kinetics is described. DCF incorporating monomer was reacted with ethyl-L-lysine diisocyanate (ELDI) and different amounts of polyethylene glycol (PEG) in a one-step synthesis to yield polymers with pendent diclofenac distributed along the backbone. By adjusting the co-monomers feed ratio, the drug loading could be tailored accordingly to give DCF loading of up to 38 w/w%. The release rate could also be controlled easily by changing the amount of PEG in the backbone. Above 10 w/w% of PEG, the in vitro DCF release studies in physiological conditions showed an apparent zero-order profile without an initial burst effect for up to 120 days. The PDCs described may be suitable for long-term intra-articular (IA) delivery for the treatment of osteoarthritis (OA).
![Graphical abstract: Precise control of drug loading and release of an NSAID–polymer conjugate for long term osteoarthritis intra-articular drug delivery](http://scimg.chem960.com/usr/1/C7TB01518F.jpg)
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Journal Name:Journal of Materials Chemistry B
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